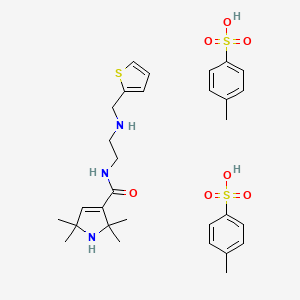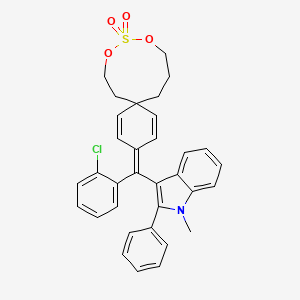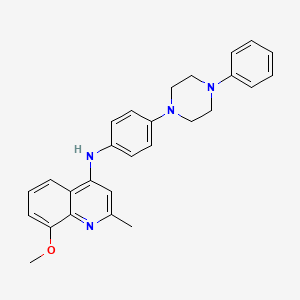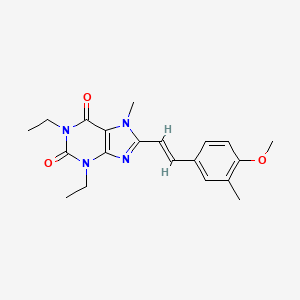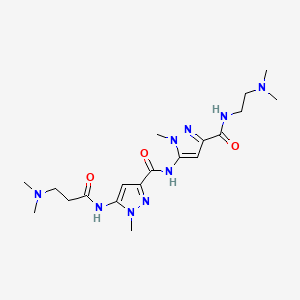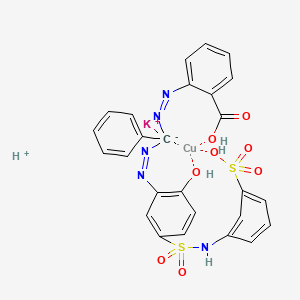
Einecs 281-888-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Phosphoric acid, C8-18-alkyl esters, compounds with 2-ethyl-1-hexanamine involves the esterification of phosphoric acid with C8-18 alkyl alcohols, followed by the reaction with 2-ethyl-1-hexanamine. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Analyse Chemischer Reaktionen
Phosphoric acid, C8-18-alkyl esters, compounds with 2-ethyl-1-hexanamine undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different alkyl esters.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, C8-18-alkyl esters, compounds with 2-ethyl-1-hexanamine have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other chemical compounds.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as components in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phosphoric acid, C8-18-alkyl esters, compounds with 2-ethyl-1-hexanamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, C8-18-alkyl esters, compounds with 2-ethyl-1-hexanamine can be compared with other similar compounds, such as:
Phosphoric acid, C8-18-alkyl esters: These compounds have similar chemical structures but lack the 2-ethyl-1-hexanamine component.
Phosphoric acid, C8-18-alkyl esters, compounds with other amines: These compounds have different amine components, leading to variations in their chemical properties and applications. The uniqueness of Phosphoric acid, C8-18-alkyl esters, compounds with 2-ethyl-1-hexanamine lies in its specific combination of alkyl esters and 2-ethyl-1-hexanamine, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
84057-70-5 |
|---|---|
Molekularformel |
C26H21CuKN5O8S2+ |
Molekulargewicht |
698.3 g/mol |
IUPAC-Name |
potassium;copper;hydron;2-[[[[2-hydroxy-5-[(3-sulfophenyl)sulfamoyl]phenyl]diazenyl]-phenylmethyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C26H20N5O8S2.Cu.K/c32-24-14-13-19(40(35,36)31-18-9-6-10-20(15-18)41(37,38)39)16-23(24)28-30-25(17-7-2-1-3-8-17)29-27-22-12-5-4-11-21(22)26(33)34;;/h1-16,31-32H,(H,33,34)(H,37,38,39);;/q-1;;+1/p+1 |
InChI-Schlüssel |
BUALEPBIEONOPM-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].C1=CC=C(C=C1)[C-](N=NC2=CC=CC=C2C(=O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC(=CC=C4)S(=O)(=O)O)O.[K+].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


